

Rezvilutamide Technical Support Center: Optimizing Dosage and Minimizing Toxicity

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Compound of Interest		
Compound Name:	Rezvilutamide	
Cat. No.:	B8201621	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize **Rezvilutamide** dosage and minimize toxicity during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of Rezvilutamide in clinical settings?

A1: In the pivotal Phase 3 CHART study for high-volume, metastatic, hormone-sensitive prostate cancer (mHSPC), **Rezvilutamide** was administered at a dose of 240 mg orally once daily, in combination with androgen-deprivation therapy (ADT).[1][2] A real-world study of patients with low-volume mHSPC also initiated treatment at 240 mg.[3]

Q2: What are the most common adverse events (AEs) observed with **Rezvilutamide** treatment?

A2: In the CHART study, the most frequently reported grade 3 or greater adverse events included hypertension, hypertriglyceridemia, increased weight, anemia, and hypokalemia.[1][4] A case series also noted mild swelling as a grade 1 adverse reaction.

Q3: Are there established guidelines for dose modification of **Rezvilutamide** in response to toxicity?



A3: While specific, detailed dose modification protocols from clinical trials are not publicly available, a real-world study on low-volume mHSPC reported dose adjustments to 160 mg or 80 mg for two patients due to tolerability issues. General principles of oncology clinical trials suggest holding the dose for grade 2 toxicities until resolution to grade 1 or less and considering dose reduction for recurrent grade 2 or any grade 3/4 toxicities. Dose interruption was reported in 12% of patients receiving **Rezvilutamide** in one study.

Q4: What is the mechanism of action of **Rezvilutamide**?

A4: **Rezvilutamide** is a potent androgen receptor (AR) inhibitor. It works by competitively binding to the AR, which in turn prevents androgen-induced receptor activation and the translocation of the AR to the cell nucleus. This action blocks the transcription of AR-responsive genes that are crucial for the growth and survival of prostate cancer cells.

Q5: Are there any known drug-drug interactions with **Rezvilutamide**?

A5: Specific drug-drug interaction studies for **Rezvilutamide** are not extensively reported in the currently available literature. However, it is known that similar androgen receptor pathway inhibitors, such as enzalutamide, are metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2C8 and CYP3A4, and can also induce these enzymes. This suggests a potential for interactions with other drugs that are substrates, inducers, or inhibitors of these CYP enzymes. Careful monitoring is advised when co-administering **Rezvilutamide** with drugs known to interact with these pathways.

Q6: What is the cardiovascular safety profile of **Rezvilutamide**?

A6: The CHART trial reported hypertension as one of the most common grade 3 or worse adverse events. While specific studies on **Rezvilutamide**'s effect on the QT interval are not available, cardiovascular safety is a consideration for this class of drugs. Real-world data on other novel hormonal agents like abiraterone and enzalutamide show instances of cardiovascular-related hospitalizations. Therefore, monitoring cardiovascular health during **Rezvilutamide** treatment is recommended.

Troubleshooting Guide Managing Common Toxicities

Troubleshooting & Optimization

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Adverse Event	Grade	Recommended Action
Hypertension	Grade 1-2	Monitor blood pressure regularly. Consider initiation or optimization of antihypertensive medication.
Grade 3-4	Withhold Rezvilutamide. Aggressively manage blood pressure. Once controlled, consider resuming Rezvilutamide at a reduced dose (e.g., 160 mg or 80 mg).	
Hypertriglyceridemia	Grade 1-2	Monitor lipid panel. Advise on dietary modifications.
Grade 3-4	Withhold Rezvilutamide. Initiate or intensify lipid- lowering therapy. Consider resuming at a reduced dose once triglycerides are controlled.	
Weight Gain	All Grades	Provide nutritional counseling and encourage regular physical activity.
Anemia	Grade 1-2	Monitor complete blood count (CBC).
Grade 3-4	Consider transfusion if clinically indicated. Evaluate for other causes of anemia. Consider dose interruption or reduction.	
Hypokalemia	Grade 1-2	Monitor serum potassium. Advise on potassium-rich foods or consider oral potassium supplementation.



	Withhold Rezvilutamide.
	Administer potassium
	supplementation as clinically
Grade 3-4	indicated. Monitor potassium
	levels closely. Consider
	resuming at a reduced dose
	once resolved.

Summary of Rezvilutamide Dosage and Adverse Events

in the CHART Study

Parameter	Rezvilutamide + ADT	Bicalutamide + ADT
Dosage	240 mg once daily	50 mg once daily
Grade ≥3 Hypertension	8%	7%
Grade ≥3 Hypertriglyceridemia	7%	2%
Grade ≥3 Increased Weight	6%	4%
Grade ≥3 Anemia	4%	5%
Grade ≥3 Hypokalemia	3%	1%
Serious Adverse Events	28%	21%
Dose Interruption	12%	5%
Discontinuation due to Toxicity	2%	2%
(Data sourced from the CHART study)		

Experimental Protocols

Protocol for Investigating Dose-Dependent Toxicity of Rezvilutamide in a Preclinical Model

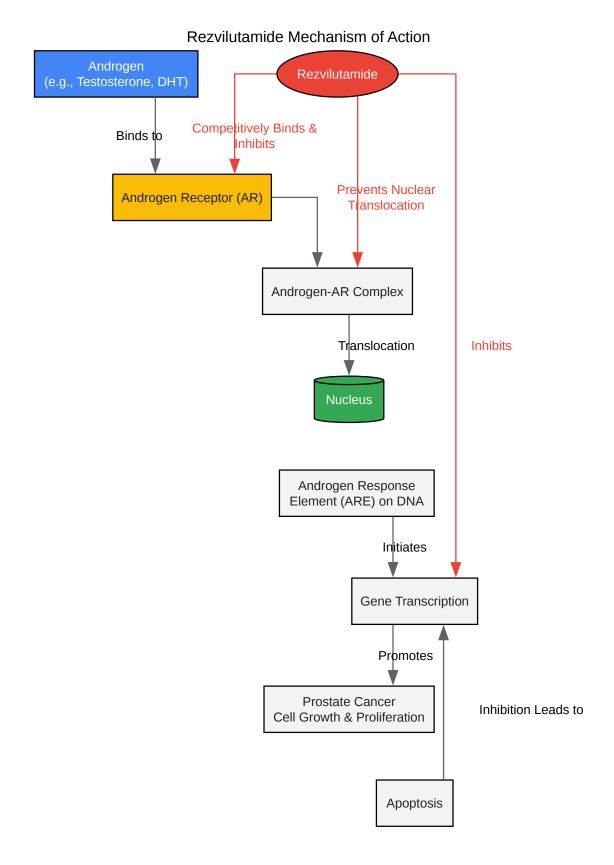
• Animal Model: Select an appropriate rodent model for prostate cancer (e.g., xenograft model with human prostate cancer cell lines).



- · Dose-Range Finding Study:
 - Administer Rezvilutamide orally at a range of doses (e.g., 10, 30, 100 mg/kg/day) for a short duration (e.g., 14 days).
 - Include a vehicle control group.
 - Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
 - At the end of the study, perform hematology and clinical chemistry analyses.
 - Conduct a gross necropsy and histopathological examination of key organs.
- Definitive Toxicity Study:
 - Based on the dose-range finding study, select three dose levels (low, medium, and high)
 for a longer-term study (e.g., 28 or 90 days).
 - Include a control group and a recovery group for the high dose.
 - Perform detailed clinical observations, body weight measurements, and food consumption analysis.
 - Conduct comprehensive hematology, clinical chemistry, and urinalysis at multiple time points.
 - At termination, perform a full necropsy, organ weight analysis, and histopathological evaluation of a comprehensive list of tissues.

Visualizations

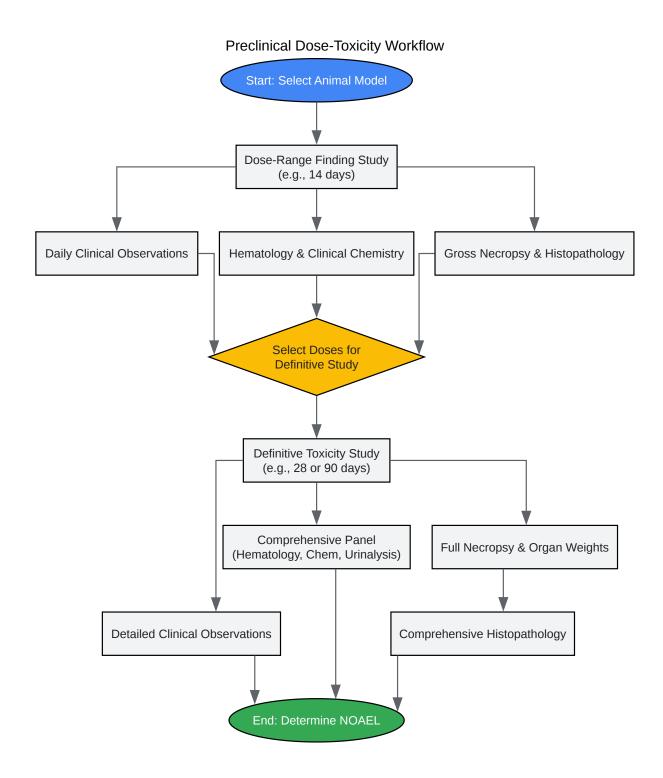




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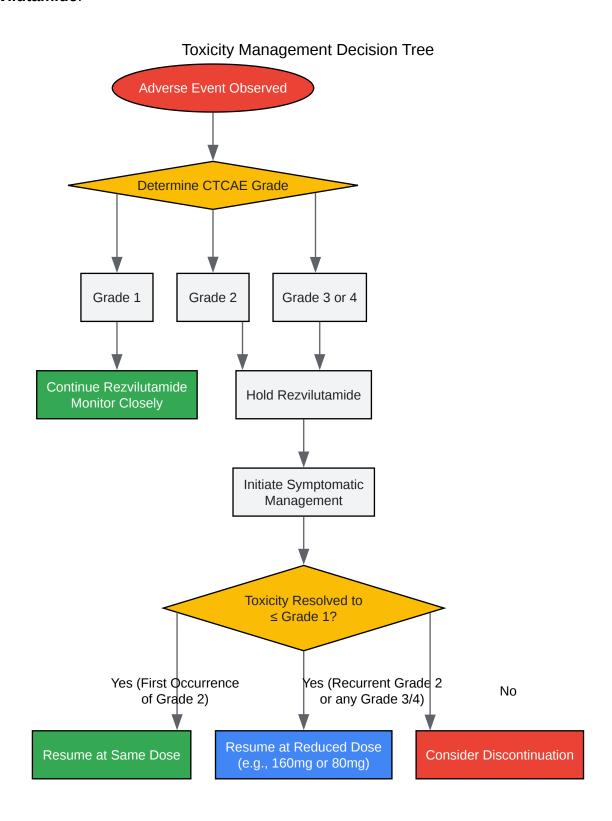
Caption: Mechanism of action of **Rezvilutamide** in inhibiting the androgen receptor signaling pathway.





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Caption: A typical experimental workflow for determining the dose-dependent toxicity of **Rezvilutamide**.





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Caption: A logical decision tree for managing **Rezvilutamide**-related toxicities in a research setting.

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References

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